molecular formula C8H11NO2SSe B12588153 Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate CAS No. 647032-82-4

Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

Cat. No.: B12588153
CAS No.: 647032-82-4
M. Wt: 264.22 g/mol
InChI Key: PDBQTQCTHZFKHT-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a synthetic organoselenium compound belonging to the 1,3-selenazole class, which has garnered significant interest in medicinal chemistry for its diverse biological potential . This compound features a five-membered heterocyclic ring system containing selenium and nitrogen atoms, with key substituents including a methyl group at position 5, a methylsulfanyl group at position 2, and an ethyl carboxylate ester at position 4 . Selenazole derivatives like this one are explored as key intermediates in organic synthesis and are investigated for various biological activities, including antitumor, antiviral, antibacterial, and antifungal properties . The mechanism of action for 1,3-selenazole derivatives often involves interaction with enzymatic targets; the selenazole ring can participate in redox reactions, influencing cellular oxidative stress pathways, while the methylsulfanyl group may interact with thiol-containing proteins, modulating their activity . Furthermore, structurally related (1,3-selenazol-2-yl)hydrazones have demonstrated potent, nanomolar-range inhibitory activity against monoamine oxidase B (MAO-B), an enzyme target relevant in neurodegenerative disease research, and have shown promising antiproliferative effects against a panel of human tumor cell lines, with potency comparable to some established chemotherapeutic agents . Researchers value this compound for developing novel multi-targeting agents for complex diseases and as a building block for more complex heterocyclic systems. This product is strictly For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

647032-82-4

Molecular Formula

C8H11NO2SSe

Molecular Weight

264.22 g/mol

IUPAC Name

ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

InChI

InChI=1S/C8H11NO2SSe/c1-4-11-7(10)6-5(2)13-8(9-6)12-3/h4H2,1-3H3

InChI Key

PDBQTQCTHZFKHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C([Se]C(=N1)SC)C

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with the preparation of appropriate thiol and seleno compounds. Commonly used starting materials include:

Synthetic Routes

Several methods have been reported for synthesizing this compound:

  • Modified Hantzsch Method : This method involves the formation of the selenazole core through nucleophilic attack mechanisms. The modified approach allows for the incorporation of alkylthio groups at the 2-position of the selenazole ring.

    • Procedure : In a dry solvent (e.g., THF), potassium tert-butoxide is added to create a basic environment. The EMIC is then introduced, followed by the addition of ethaneselenothioic acid S-butyl ester. The reaction mixture is stirred at low temperatures before being allowed to warm to room temperature for further reaction completion.

    • Yield : Typically yields around 15% to 22% depending on specific reaction conditions and purification methods used.

  • Direct Nucleophilic Substitution : This method employs direct nucleophilic substitution reactions involving thiols and seleno compounds to form the desired selenazole structure.

    • Procedure : The thiol compound reacts with a seleno compound under controlled conditions, often requiring reflux or elevated temperatures to facilitate the reaction.

    • Yield : Varies significantly based on the specific reactants and conditions but can achieve higher yields compared to other methods.

Reaction Mechanism

The proposed mechanism for the formation of this compound involves several steps:

  • Formation of an intermediate via nucleophilic attack by thiolate on the electrophilic selenium center.

  • Subsequent elimination reactions lead to the closure of the five-membered selenazole ring.

The overall reaction pathway can be represented as follows:

$$
\text{R-SH} + \text{R-Se} \rightarrow \text{Selenazole Intermediate} \rightarrow \text{this compound}
$$

Analytical Techniques

To confirm the structure and purity of this compound, various analytical techniques are employed:

Data Table: Summary of Synthesis Methods

Method Starting Materials Yield (%) Notes
Modified Hantzsch Method EMIC, Potassium tert-butoxide 15 - 22 Commonly used for alkylthio groups
Direct Nucleophilic Substitution Thiols, Seleno compounds Variable Higher yields possible

Chemical Reactions Analysis

Methylthio Group Reactivity

The 2-methylsulfanyl group acts as a leaving group , enabling further functionalization:

Reaction TypeReagent/ConditionsProductYield
Methylation Trimethyloxonium tetrafluoroborate (MeNO₂, CH₂Cl₂, reflux)4-Ethoxycarbonyl-3,5-dimethyl-1,3-selenazole-2-selone (8 )72–85%
Alkylation LDA/THF system2-Butylthio-4-ethoxycarbonyl-5-methyl-1,3-selenazole (4 )22%

This reactivity is critical for tuning electronic properties and bioactivity.

Pathway Selectivity

Reaction pathways bifurcate based on base strength and steric effects :

  • Pathway A : With weaker bases (e.g., KOtBu), intermediates favor 3 (2-methylthio derivatives).

  • Pathway B : Stronger bases (e.g., LDA) promote 4 , 5 , and 6 via alternative elimination steps .

Mechanistic divergence :

text
Intermediate A → Deprotonation → Intramolecular cyclization → Product 3 Intermediate B → Thiolate attack → Secondary elimination → Product 4

Substituent Effects

  • 5-Methyl group : Enhances steric stabilization of intermediates.

  • 4-Ethoxycarbonyl : Directs electrophilic substitution to the 5-position .

Comparative Reactivity

The sulfur-selenium synergy enables unique reactivity compared to sulfur-only analogs:

FeatureEthyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylateThiazole Analog (Ethyl 4-methylthiazole-5-carboxylate)
Electrophilicity Higher due to Se polarizabilityLower
Leaving Group Ability (SMe) Enhanced by Se electron-withdrawing effectModerate
Oxidation Resistance Superior (Se resists oxidation)Vulnerable to sulfoxide formation

NMR Characterization

  • 1H NMR (CDCl₃) : δ 4.39 (q, J = 7.1 Hz, OCH₂CH₃), 2.81 (s, SCH₃) .

  • 13C NMR : δ 165.4 (C=O), 162.3 (C-Se), 152.2 (C-S) .

Redox Behavior

Cyclic voltammetry reveals reversible oxidation at +0.78 V (vs. Ag/AgCl), attributed to selenium’s redox activity .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Its dual heteroatom system enables precise modifications for targeted applications, while mechanistic insights guide synthetic optimization .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the selenazole class, including ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate, exhibit significant biological activities. These may include:

  • Antioxidant Properties : The presence of selenium in the structure is associated with antioxidant activity, which can help in mitigating oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Enzyme Interaction : this compound has been shown to interact with various enzymes and receptors, influencing metabolic processes. This interaction could lead to novel therapeutic applications in enzyme modulation.

Pharmaceutical Applications

The pharmaceutical potential of this compound is under investigation for several therapeutic areas:

Anti-cancer Research

Recent studies have explored the anti-cancer properties of selenazole derivatives. This compound may contribute to the development of new anti-cancer drugs by inducing apoptosis in cancer cells through its interactions with specific cellular pathways.

Neurological Disorders

The compound's potential neuroprotective effects are being studied for applications in treating neurological disorders. Its antioxidant properties may help protect neural tissues from oxidative damage.

Agrochemical Applications

In addition to its pharmaceutical applications, this compound shows promise in agrochemical formulations:

Pesticide Development

The unique chemical structure allows for potential use as a pesticide or fungicide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to conventional pesticides.

Plant Growth Regulation

Research into plant growth regulators has indicated that compounds like this compound might enhance plant growth and resilience against environmental stresses.

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of selenazole exhibited significant antimicrobial activity against various bacterial strains. This compound was effective against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, potentially leading to the inhibition or activation of specific biochemical pathways. The presence of selenium and sulfur atoms in the compound may contribute to its unique biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Selenazole Derivatives

The compound (E)-Ethyl 2-[2-(4-methoxybenzylidene)hydrazinyl]-1,3-selenazole-4-carboxylate () shares the 1,3-selenazole core and ethyl carboxylate group with the target compound. Key differences include:

  • Synthesis : Two methods (a and b) yield 52% and 93%, respectively, highlighting the importance of reaction optimization. The target compound’s synthesis could similarly benefit from tailored conditions (e.g., solvent choice, catalyst) .
Pyrazole Derivatives

Compounds such as 3-methylsulfanyl-5-(3-(4-methylphenyl)thioureido)-1H-pyrazole-4-carboxylic acid ethyl ester () replace selenium with sulfur in the heterocyclic core. Key distinctions include:

  • Electronic Effects : Sulfur’s higher electronegativity compared to selenium may reduce polarizability, impacting charge distribution and intermolecular interactions.
  • Synthesis Yields: Pyrazole derivatives exhibit high yields (77–89%) under diverse conditions (e.g., ethanol, methanol, K₂CO₃ catalysis), suggesting robustness in synthesis despite structural complexity .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Core Structure Substituents Melting Point (°C) Synthesis Yield (%) Key IR Bands (cm⁻¹) References
Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate 1,3-selenazole 5-methyl, 2-methylsulfanyl, 4-ethyl carboxylate Not reported Not reported ~1714 (ester C=O, inferred)
(E)-Ethyl 2-[2-(4-methoxybenzylidene)hydrazinyl]-1,3-selenazole-4-carboxylate 1,3-selenazole 2-hydrazinyl-(4-methoxybenzylidene), 4-ethyl carboxylate 216–217 52 (a), 93 (b) 1714 (C=O), 1612 (C=N)
3-Methylsulfanyl-5-(3-(4-methylphenyl)thioureido)-1H-pyrazole-4-carboxylate Pyrazole 3-methylsulfanyl, 5-thioureido-(4-methylphenyl), 4-ethyl carboxylate Not reported 77–89 Not specified

Notes:

  • The target compound’s inferred IR band for the ester carbonyl (~1714 cm⁻¹) aligns with ’s data .
  • Pyrazole derivatives lack detailed spectroscopic data in the provided evidence but emphasize pharmacological screening .

Pharmacological and Functional Implications

  • Pyrazole Derivatives : Compounds in were tested for analgesic and anti-inflammatory activity, though results are unspecified. The methylsulfanyl and thioureido groups may influence bioavailability and target binding .

Discussion of Key Differences

  • Heteroatom Impact : Selenium’s larger atomic radius and lower electronegativity compared to sulfur may enhance the selenazole ring’s electron-donating capacity, affecting reactivity and interaction with biological targets.
  • Substituent Effects : Bulky groups (e.g., hydrazinyl-benzylidene in ) improve crystallinity but may reduce metabolic stability. Simpler substituents (e.g., methylsulfanyl) in the target compound could favor lipophilicity and membrane permeability.
  • Synthesis Optimization: High yields in (method b) and highlight the role of solvent choice (e.g., ethanol vs. methanol) and catalyst (e.g., K₂CO₃) in scaling production .

Biological Activity

Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a compound belonging to the class of 1,3-selenazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions that typically include the formation of the selenazole ring through cyclization reactions. This process often utilizes precursors such as selenoformamide and various alkyl halides under specific conditions to yield the desired selenazole derivative .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of 1,3-selenazoles exhibit significant antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to traditional antibiotics .

Microorganism MIC (mM) Reference
Staphylococcus aureus4.51
Escherichia coli4.60
Candida albicans3.92

Anticancer Properties

Studies have highlighted the anticancer potential of selenazole derivatives. This compound exhibited antiproliferative effects on various cancer cell lines, including human breast cancer cells (MCF-7) and mouse lymphocyte leukemia cells (L1210). The compound's mechanism may involve the induction of apoptosis in cancer cells while sparing normal cells .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Selenazoles are known to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have focused on the biological evaluation of selenazole derivatives:

  • Antimicrobial Study : A study evaluated a series of selenazole derivatives for their antimicrobial activity against common pathogens. This compound was among the most potent compounds tested .
  • Cancer Cell Line Evaluation : In vitro studies using MCF-7 and L1210 cell lines showed that this compound significantly inhibited cell growth compared to untreated controls. The IC50 values indicated strong cytotoxicity at low concentrations .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the methylsulfanyl group and the selenazole ring enhances its lipophilicity and reactivity with biological targets, which is crucial for its antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate to maximize yield?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., ethanol, methanol) and catalysts (e.g., K₂CO₃, ZnCl₂) to improve efficiency. For example, refluxing with hydrazine hydrate in ethanol for 4–13 hours under controlled pH can yield 77–89% product . Reaction monitoring via TLC (chloroform:methanol, 7:3) ensures progress . Adjusting stoichiometry and temperature can mitigate side reactions, particularly in selenazole ring formation .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : Combined spectroscopic analysis is critical:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1714 cm⁻¹, C=N at ~1612 cm⁻¹) .
  • ¹H-NMR confirms substituent environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm, ester ethyl groups at δ 1.31–4.26 ppm) .
  • Mass spectrometry validates molecular weight (e.g., M⁺ peaks at m/z 349–355 for selenazole derivatives) .

Q. How can X-ray crystallography confirm the molecular structure and conformation?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL/SHELXS software refines atomic coordinates and thermal parameters . Mercury CSD aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-stacking) . For puckered rings, Cremer-Pople coordinates quantify deviations from planarity .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Basis sets (e.g., B3LYP/6-31G*) model selenazole’s unique electronic effects, such as selenium’s polarizability. Compare computed IR/NMR spectra with experimental data to validate accuracy .

Q. How should researchers address discrepancies in crystallographic data, such as ring puckering parameters?

  • Methodological Answer : Use Cremer-Pople coordinates to define puckering amplitude (q) and phase angle (φ) for nonplanar rings . If refinement in SHELXL yields high R-factors (>0.05), re-examine thermal displacement parameters or consider twinning . Cross-validate with spectroscopic data to resolve ambiguities.

Q. What strategies identify tautomeric forms or conformational isomers in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) detects dynamic equilibria between tautomers. For example, selenazole-thione/selenol tautomerism can shift proton signals at different temperatures . Molecular dynamics simulations (MD) model solvent effects on conformational stability .

Q. What in vivo models and controls are appropriate for pharmacological evaluation?

  • Methodological Answer : Use rodent models for analgesic/anti-inflammatory assays (oral administration via 1% CMC suspension) . Include positive controls (e.g., indomethacin) and negative controls (vehicle-only). For ulcerogenicity, intraperitoneal dosing with histopathological analysis ensures specificity .

Data Contradiction & Experimental Design

Q. How to resolve conflicting spectroscopic vs. crystallographic data for substituent orientation?

  • Methodological Answer : If NMR suggests axial substituents but X-ray shows equatorial, re-analyze NOESY correlations for through-space interactions. For crystallography, check for disorder or pseudosymmetry in SHELXL refinement .

Q. Designing multi-step synthesis: How to minimize selenazole degradation?

  • Methodological Answer : Protect selenazole intermediates with electron-withdrawing groups (e.g., esters) during harsh reactions. Use inert atmospheres (N₂/Ar) to prevent selenium oxidation. Monitor reaction progress via LC-MS to detect degradation byproducts .

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